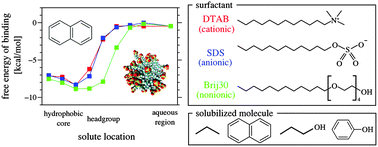Energetics of nonpolar and polar compounds in cationic, anionic, and nonionic micelles studied by all-atom molecular dynamics simulation combined with a theory of solutions
Physical Chemistry Chemical Physics Pub Date: 2016-04-27 DOI: 10.1039/C6CP01834C
Abstract
Energetic analysis was conducted for nonpolar and polar solutes bound in a cationic micelle of dodecyl trimethyl ammonium bromide (DTAB), an anionic micelle of sodium dodecyl sulfate (SDS), and a nonionic micelle of tetraethylene glycol monododecyl ether (Brij30). All-atom molecular dynamics simulation was performed, and the free energies of binding the solutes in the hydrophobic-core and headgroup regions of the micelles were computed using the energy-representation method. It was found in all the micelles examined that aromatic naphthalene is preferably located more outward than aliphatic propane and that the polar solutes are localized at the interface of the hydrophobic and hydrophilic regions. The roles of the surfactant and water were then elucidated by decomposing the free energy into the contributions from the respective species. Water was observed to play a decisive role in determining the binding location of the solute, while the surfactant was found to be more important for the overall stabilization of the solute within the micelle. The effects of attractive and repulsive interactions of the solute with the surfactant and water were further examined, and their competition was analyzed in connection with the preferable location of the solute in the micellar system.

Recommended Literature
- [1] Phytohormones in regulation of the cell division and endoreduplication process in the plant cell cycle†
- [2] Back cover
- [3] Synthesis and self-assembly of 5,5′-bis(phenylethynyl)-2,2′-bithiophene-based bolapolyphiles in triangular and square LC honeycombs†
- [4] The IPEA dilemma in CASPT2†
- [5] Thermal evaporation-induced anhydrous synthesis of Fe3O4–graphene composite with enhanced rate performance and cyclic stability for lithium ion batteries†
- [6] Mean-field description of the order–disorder phase transition in ferronematics
- [7] Photolysis of cell-permeant caged inositol pyrophosphates controls oscillations of cytosolic calcium in a β-cell line†
- [8] Mercury speciation based on mercury-stimulated peroxidase mimetic activity of gold nanoparticles†
- [9] Flat-on ambipolar triphenylamine/C60 nano-stacks formed from the self-organization of a pyramid-sphere-shaped amphiphile†
- [10] Synthesis of framework Ti-substituted, 3-D hexagonal, mesoporous Ti-SBA-12 for selective catalytic oxidation†










